molecular formula C21H22Cl2N2O4S B4176022 4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride

4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride

Cat. No.: B4176022
M. Wt: 469.4 g/mol
InChI Key: WYVIGJJYKRUOME-UHFFFAOYSA-N
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Description

4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a hydrochloride salt

Properties

IUPAC Name

4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S.ClH/c1-27-21-12-15(13-24-17-7-9-18(10-8-17)29(23,25)26)6-11-20(21)28-14-16-4-2-3-5-19(16)22;/h2-12,24H,13-14H2,1H3,(H2,23,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVIGJJYKRUOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxy-3-methoxybenzaldehyde to form an ether linkage. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{4-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
  • 3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Uniqueness

4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups and structural features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride
Reactant of Route 2
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4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride

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